molecular formula C23H26N4O2S B2720524 N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921834-19-7

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2720524
CAS No.: 921834-19-7
M. Wt: 422.55
InChI Key: WGEOFBIUPWZDJJ-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(Diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C23H26N4O2S and a molecular weight of 422.5 g/mol . It features a complex structure that incorporates both a benzamide and a 2-aminothiazole moiety, a scaffold widely recognized in medicinal chemistry for its diverse biological potential . The 2-aminothiazole core is a privileged structure in drug discovery, frequently explored for its enzyme inhibitory properties. Compounds based on this scaffold have demonstrated significant research potential in various areas, including acting as potent inhibitors of enzymes like urease, α-glucosidase, and α-amylase, which are relevant in metabolic and infectious disease research . Furthermore, 2-aminothiazole derivatives have been investigated for their antitumor properties, with some analogs showing nanomolar inhibitory activity against a range of human malignant cell lines . The specific diethylamino side chain in its structure may influence the compound's physicochemical properties, such as solubility and lipophilicity, which can be critical for biological activity. Researchers may find this compound valuable for exploring new therapeutic agents, particularly in oncology, microbiology, and enzymology. This product is provided for research purposes to support the advancement of chemical and pharmaceutical sciences. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-4-27(5-2)19-11-12-20(16(3)13-19)25-21(28)14-18-15-30-23(24-18)26-22(29)17-9-7-6-8-10-17/h6-13,15H,4-5,14H2,1-3H3,(H,25,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEOFBIUPWZDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves a multi-step organic synthesis process:

  • Synthesis of Thiazole Core: : The thiazole core is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone.

  • Attachment of Benzamide Group: : The benzamide group is then attached using an amide bond formation reaction, often facilitated by coupling agents like EDC (ethyl(dimethylaminopropyl) carbodiimide).

  • Introduction of Diethylamino Group: : The diethylamino group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

On an industrial scale, the production may involve optimization for yield and purity. This could include:

  • Employing flow chemistry techniques for better control of reaction conditions.

  • Use of advanced purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

  • Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group or the aromatic rings.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and amine groups.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

  • Reducing agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

  • Coupling agents: : EDC or DCC (dicyclohexylcarbodiimide) for amide bond formation.

Major Products

  • Oxidation may yield N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)sulfoxide.

  • Reduction can produce the corresponding alcohol or reduced aromatic derivatives.

  • Substitution reactions yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

  • Utilized as a building block for synthesizing complex organic molecules.

  • Studied for its electronic properties due to the conjugated systems.

Biology and Medicine

  • Explored for its antimicrobial and antifungal activities.

Industry

  • Can be used in the development of novel materials, including polymers and dyes.

  • Investigated for its potential use in electronic devices, such as organic semiconductors.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: : Enzymes, receptors, or other biological macromolecules.

  • Pathways Involved: : May inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

The following table compares key structural and physicochemical properties of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Differences Source
This compound (Target) C₃₂H₃₄N₅O₂S 576.7* Not reported Central diethylamino-methylphenyl substituent -
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide C₃₅H₃₀N₇O₄S₂ 700.8 239–240 Triazole linker; dual benzothiazole groups
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate C₃₄H₃₂N₇O₅S₂ 722.8 195–196 Ethyl ester; 4-methylthiazole substitution
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide C₁₉H₂₀F₂N₄O₂S 422.5 Not reported Difluorobenzyl and pivalamide groups
N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide C₂₆H₂₀ClN₅O₅S 541.9 Not reported Thiazolidinone core; nitrobenzylidene substituent

Notes:

  • *Molecular weight calculated based on formula.
  • The target compound’s diethylamino-methylphenyl group enhances lipophilicity compared to simpler benzyl or fluorinated substituents in analogues .
  • Triazole-linked derivatives (e.g., compounds from ) exhibit higher molecular weights and melting points due to rigid triazole spacers.

Physicochemical and Spectral Comparisons

  • IR Spectroscopy: Thiazole-acetamide derivatives exhibit characteristic C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches . The target compound’s diethylamino group may suppress NH stretching (3150–3319 cm⁻¹) due to steric hindrance.
  • Thermal Stability : Melting points of analogues range from 195–240°C, influenced by aromatic stacking and hydrogen bonding .

Biological Activity

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with the CAS number 921557-41-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, focusing on its mechanisms of action and therapeutic implications.

The molecular formula of this compound is C25H30N4O4SC_{25}H_{30}N_{4}O_{4}S, with a molecular weight of 482.6 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular Formula C25H30N4O4S
Molecular Weight 482.6 g/mol
CAS Number 921557-41-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including amination and thiazole formation. The detailed synthetic pathway can be complex and often requires optimization to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including compounds similar to this compound. For instance, benzamide derivatives have been shown to inhibit DNA methyltransferases (DNMTs), enzymes involved in epigenetic regulation and cancer progression. A related compound demonstrated significant inhibition of DNMT3A with an EC50 of 0.9 μM, indicating strong potential for anticancer applications .

The proposed mechanism of action involves the inhibition of key enzymes in cancer cell proliferation pathways. The thiazole moiety may contribute to the interaction with biological targets through hydrogen bonding and π-stacking interactions, enhancing the compound's efficacy against various cancer cell lines.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines. For example, a study reported that a similar thiazole-benzamide compound induced apoptosis in human breast cancer cells by activating caspase pathways.
  • Animal Models : In vivo studies using xenograft models have shown that administration of benzamide derivatives can significantly reduce tumor growth compared to control groups, suggesting their potential as therapeutic agents.

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